molecular formula C10H20O2S B147075 Isooctyl thioglycolate CAS No. 25103-09-7

Isooctyl thioglycolate

Cat. No. B147075
CAS RN: 25103-09-7
M. Wt: 204.33 g/mol
InChI Key: RZBBHEJLECUBJT-UHFFFAOYSA-N
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Description

Isooctyl thioglycolate (IOTG) is a chemical compound that has been studied for its applications in various fields, including as a stabilizer and a chelating agent. It is particularly noted for its role in the stabilization of polyvinyl chloride (PVC) and in the separation of metal ions.

Synthesis Analysis

The synthesis of isooctyl thioglycolate can be achieved using the Bunte method. This process involves the synthesis of thioglycolic acid, which is then extracted with ether and isooctyl alcohol. Subsequent distillation with esterification and purification yields isooctyl thioglycolate .

Molecular Structure Analysis

While the specific molecular structure analysis of isooctyl thioglycolate is not detailed in the provided papers, its structure is implied through its interactions with other compounds. For instance, its ability to stabilize PVC and chelate metal ions suggests a structure that can interact with polymers and metal atoms effectively.

Chemical Reactions Analysis

Isooctyl thioglycolate is involved in the stabilization of PVC by forming complexes with metal ions. In the presence of antimony tris(isooctyl thioglycolate), the rate of elimination of HCl from PVC decreases, indicating a stabilizing action. However, the thermal degradation of PVC is accelerated when (IOTG)SbCl2 appears, suggesting a complex chemical interaction between IOTG and the polymer . Additionally, organotin bis(isooctyl thioglycolates) have been studied for their ability to inhibit the thermal degradation of PVC, although their effectiveness varies depending on the organic groups attached to the tin .

Physical and Chemical Properties Analysis

The physical and chemical properties of isooctyl thioglycolate are reflected in its applications. As a chelating agent, IOTG has been shown to effectively separate tin(IV) and antimony(III) in hydrochloric acid medium, with high yields and significant decontamination factors. This indicates that IOTG has strong binding properties to certain metal ions, which can be exploited for separation purposes .

Scientific Research Applications

1. PVC Stabilization

Isooctyl thioglycolate has been identified as a powerful thermal stabilizer for polyvinyl chloride (PVC). It demonstrates effectiveness particularly when used in specific quantities, showing a significant reduction in the rate of hydrochloric acid elimination from PVC during thermal degradation. This stabilizing action involves the formation of various organoantimony compounds (Vymazal et al., 1984).

2. Metal Ion Separation

The chelating properties of isooctyl thioglycolate have been explored in the separation of metal ions such as tin(IV) and antimony(III). It's effective in achieving high yields and significant decontamination factors in separating these metals, particularly in certain hydrochloric acid media (Hartwig & Rengan, 1978).

3. Organotin Compound Synthesis

Research has been conducted on synthesizing organotin bis(isooctyl thioglycolates) and examining their effectiveness in inhibiting the thermal degradation of PVC. These studies have shown varying correlations between the electronic and steric effects of the tin-bound organic groups and the activity of the stabilizer (Ayrey et al., 1981).

4. Cosmetic Safety Assessment

Isooctyl thioglycolate, among other thioglycolates, has been assessed for safety in cosmetic applications. This encompasses its penetration through the skin and its distribution to various organs, along with its toxicity, irritancy, and potential for causing allergic reactions (Burnett et al., 2009).

5. Antimony Mercaptide Heat Stabilizer

It's been used in the preparation of a new type of antimony mercaptide heat stabilizer, showing superior stabilizing effects in both soft and hard PVC compared to other complex-stabilizers. This highlights its practical application in improving the thermal stability of PVC plastics (Shu et al., 1999).

6. Synthesis Methodology

Research has focused on the synthesis of isooctyl thioglycolate using the Bunte method, demonstrating the potential for large-scale production and its application in various industrial processes (Wang Yan-ju, 2015).

7. Synergistic Effects in PVC Stabilization

Studies have shown that barium thioglycolate, in combination with antimony tris(isooctyl thioglycolate), can significantly improve the long-term stabilizing effect of antimony mercaptide stabilizers in PVC, highlighting the synergistic effects of combining different stabilizers (Zhangwu Lu, 2001).

Safety And Hazards

Isooctyl thioglycolate can be harmful if swallowed and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Isooctyl thioglycolate is used predominantly in permanent waving lotions at concentrations up to 15.2% (as Thioglycolic Acid) . Hairdressers should avoid skin contact and minimize consumer skin exposure . Calcium Thioglycolate, Potassium Thioglycolate, Sodium Thioglycolate, and Thioglycolic acid in depilatories are safe when formulated to be non-irritating under conditions of recommended use . The safety of these ingredients is continually being reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel .

properties

IUPAC Name

6-methylheptyl 2-sulfanylacetate
Source PubChem
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InChI

InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3
Source PubChem
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InChI Key

RZBBHEJLECUBJT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CCCCCOC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H20O2S
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DSSTOX Substance ID

DTXSID20274221
Record name 6-Methylheptyl sulfanylacetate
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Molecular Weight

204.33 g/mol
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Physical Description

Liquid, Water-white liquid with a mild fruity odor; [Hawley] Colorless or pale yellow liquid; [HSDB] Clear white liquid; [Aldrich MSDS]
Record name Acetic acid, 2-mercapto-, isooctyl ester
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Record name Isooctyl thioglycolate
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Boiling Point

125 °C @ 17 mm Hg, BP: 80-88 °C (6 kPa)
Record name ISOOCTYL THIOGLYCOLATE
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Density

0.9736 @ 25 °C, Density: 1.04 kg/l @ 20 °C
Record name ISOOCTYL THIOGLYCOLATE
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Product Name

Isooctyl thioglycolate

Color/Form

Clear, water-white liquid, Water-white liquid, Colorless or pale yellow liquid

CAS RN

106-76-3, 25103-09-7
Record name 6-Methylheptyl 2-mercaptoacetate
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Record name ISOOCTYL THIOGLYCOLATE
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Synthesis routes and methods

Procedure details

A mixture of 2.5 g of Amberlyst A-15, 71.0 g (0.763 mol) of thioglycolic acid and 109.8 g (0.843 mol) of 2-ethylhexanol is heated as described in Example 1, using a water separator, until no further water passes over. The residue is neutralized with 15 ml of a 10% sodium bicarbonate solution at 25° C. and washed with 15 ml of a 3% sodium chloride solution. After the aqueous phase (31.9 g of wash water polluted with thioglycolic acid) has been removed, the residue is distilled under reduced pressure (8.5 mbar) at an overhead temperature of 105° C. 129.5 g (82%) of the product are obtained with first runnings of 16.1 g and a residue of 4.9 g.
Quantity
71 g
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109.8 g
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Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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